(S)-Morpholine-3-carboxylic Acid Configuration Delivers ~50-Fold Superior Anti-HBV Potency Over (R)-Configuration in Dihydropyrimidine Capsid Inhibitors
In a systematic exploration of C6 morpholine carboxyl analogues of the HBV capsid inhibitor GLS4, the (S)-morpholine-3-carboxylic acid analogue (R)-49 demonstrated an EC₅₀ of 0.0057 µM, which was approximately 50-fold more potent than the matched (R)-morpholine-3-carboxylic acid analogue (R)-50 (EC₅₀ = 0.292 µM) in an in vitro HBV replication assay [1]. This differentiation is attributed to the stereochemical preference of the hydrophobic binding pocket at the capsid dimer interface for the (S)-configured carboxylic acid moiety [1].
| Evidence Dimension | Anti-HBV activity (EC₅₀) in HBV replication assay |
|---|---|
| Target Compound Data | EC₅₀ = 0.0057 µM for compound (R)-49 bearing (S)-morpholine-3-carboxylic acid moiety |
| Comparator Or Baseline | (R)-morpholine-3-carboxylic acid analogue (R)-50: EC₅₀ = 0.292 µM |
| Quantified Difference | ~51-fold greater potency for the (S)-configured morpholine-3-carboxylic acid |
| Conditions | In vitro HBV replication assay using HepG2.2.15 or equivalent cell-based system; EC₅₀ values represent inhibition of HBV DNA replication |
Why This Matters
This demonstrates that procurement of the (2R,3S)-isomer—which carries the (S)-carboxyl configuration at C3—is essential for achieving maximal target engagement in HBV capsid inhibitor programs; the (R)-carboxyl isomer is approximately 50-fold less active and cannot substitute.
- [1] Ren Q, Liu X, Yan G, et al. J. Med. Chem. 2018;61(3):1355-1374. Table 3 and accompanying text: (R)-49 (EC₅₀ = 0.0057 µM) vs (R)-50 (EC₅₀ = 0.292 µM). View Source
